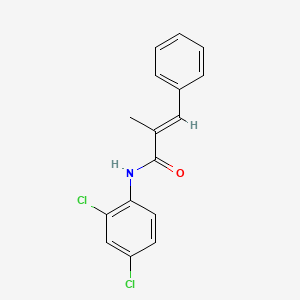![molecular formula C16H19N3O B4853076 N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)
N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Übersicht
Beschreibung
N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, also known as EPU, is a chemical compound that has been extensively studied for its potential medical applications. This compound belongs to the class of urea derivatives and has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. Additionally, N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. The inhibition of these pathways may contribute to the antitumor, anti-inflammatory, and neuroprotective effects of N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been found to have a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and neuroprotective effects, N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to have antioxidant properties. It has also been found to modulate the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea in lab experiments is its high yield and stability. Additionally, N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been extensively studied, and its biological activities are well-documented. However, one limitation of using N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea. One area of interest is the development of N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea and its effects on various signaling pathways. Finally, more studies are needed to explore the potential use of N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been extensively studied for its potential medical applications. In particular, it has been found to have antitumor, anti-inflammatory, and neuroprotective effects. Studies have shown that N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea can inhibit the growth of various types of cancer cells, including lung, breast, and liver cancer cells. N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-13-7-9-14(10-8-13)19-16(20)18-12(2)15-6-4-5-11-17-15/h4-12H,3H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPDBRZQJWZYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B4853008.png)
![(2-oxo-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B4853019.png)
![1-(3-methylbutyl)-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4853027.png)
![4-[(8-quinolinylsulfonyl)amino]butanoic acid](/img/structure/B4853040.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853047.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-naphthyloxy)ethyl]thiourea](/img/structure/B4853052.png)

![3-({[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4853056.png)
![3-methyl-N-[3-(4-methylphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4853062.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4853068.png)

![4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4853091.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
![2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4853097.png)